Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid []. It demonstrated notable antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.
Compound Description: This benzamide derivative exhibits potent inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line []. It induces apoptosis and shows promising antitumor activity in vivo.
Compound Description: This compound is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with N~1~-phenyl-5-(trifluoromethyl)benzene-1,2-diamine [].
Compound Description: BMS-795311 is a potent and orally available CETP inhibitor []. It exhibits promising anti-atherosclerotic activity by increasing HDL cholesterol and shows a good safety profile in preclinical studies.
Compound Description: This potent gamma-secretase inhibitor shows potential for Alzheimer's disease treatment due to its excellent in vitro potency [].
Compound Description: This compound served as a model for elucidating the structure of a polymer synthesized from 1,2-dihydro-4-(4-hydroxyphenyl)-1-oxo-(2H)-phthalazine and bis(4-fluorophenyl)sulfone [].
Compound Description: BMS-777607 acts as a potent and selective Met kinase inhibitor, demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model [].
Compound Description: ASP3026 is a potent and selective ALK inhibitor that exhibits promising antitumor activity in mice xenografted with EML4-ALK positive cells [].
[R-(R,R)]-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid, Calcium Salt (2:1)trihydrate
Compound Description: This compound, marketed as Atorvastatin, effectively reduces triglyceride and cholesterol levels by acting as a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor [].
Compound Description: Identified as an impurity during the synthesis of Atorvastatin, this compound provides valuable insights into potential side reactions or alternative synthetic pathways [].
Compound Description: This compound, identified as an impurity during the synthesis of Atorvastatin, offers insights into potential byproducts or alternative reaction pathways [].
Compound Description: The crystal structure of this compound has been determined, revealing insights into its molecular conformation and intermolecular interactions [].
N-(2-(Trifluoromethyl)phenyl)hexanamide
Compound Description: The crystal structure of this compound has been solved, providing information about its three-dimensional structure and packing arrangement [].
Compound Description: MK-0767, a thiazolidinedione-containing dual agonist of PPARα and PPARγ, has been investigated as a potential treatment for type 2 diabetes []. Its metabolism and excretion profile in humans has been well-characterized.
1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic Acid Methyl Ester (Bay K 8644)
Compound Description: Bay K 8644 acts as a calcium channel agonist, stimulating both voltage-dependent and non-voltage-dependent calcium channels []. It is known to increase surfactant secretion in lung epithelial cells.
Compound Description: This compound shows potential as a peripheral cannabinoid-1 receptor (CB1R) inverse agonist for treating obesity and related metabolic disorders [].
Compound Description: The crystal structure of this compound has been reported, revealing details about its molecular conformation and intermolecular hydrogen bonding interactions [].
Compound Description: CL 259,763 is a synthetic immunomodulator that enhances the induction of cytolytic T lymphocyte responses, showing potential for cancer immunotherapy and restoring immune function [].
Compound Description: An eight-step synthesis was developed for this compound, highlighting its potential as a synthetic target or intermediate in medicinal chemistry [].
Compound Description: AP24534 is a potent, orally active pan-inhibitor of BCR-ABL kinase, including the T315I gatekeeper mutant, making it a promising therapeutic candidate for treating chronic myeloid leukemia [].
Compound Description: This molecule is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with significant weight loss efficacy in diet-induced obese mice [].
Compound Description: The crystal structure of this compound, determined by X-ray diffraction, revealed insights into its molecular conformation, hydrogen bonding patterns, and three-dimensional packing arrangement [].
Compound Description: The crystal structure of this benzimidazole derivative has been determined, revealing details about its molecular conformation and intermolecular interactions [].
Compound Description: This compound is a terpyridine derivative with a 4-(trifluoromethyl)phenyl substituent. It has been used to synthesize coordination polymers with [Cu(hfacac)2] [].
Compound Description: Similar to Compound 1, this compound is a terpyridine derivative, but it has a 3-(trifluoromethyl)phenyl substituent instead of a 4-substituted one []. It has also been utilized in the synthesis of coordination polymers with [Cu(hfacac)2].
Compound Description: This compound is an isomer of Compound 1, featuring a 4-(trifluoromethyl)phenyl substituent on a 3,2':6',3''-terpyridine scaffold instead of a 4,2':6',4''-terpyridine scaffold []. It has also been used to prepare coordination polymers with [Cu(hfacac)2], showcasing the impact of isomerism on the resulting supramolecular structures.
Compound Description: This compound, an isomer of Compound 2, possesses a 3-(trifluoromethyl)phenyl substituent on a 3,2':6',3''-terpyridine framework []. Like its isomers, Compound 4 has been used to synthesize coordination polymers with [Cu(hfacac)2], demonstrating the impact of both the substituent position and the terpyridine isomer on the resulting structures.
Compound Description: This compound serves as the free acid form of Atorvastatin, a widely used cholesterol-lowering medication []. Understanding its properties is crucial for developing and formulating pharmaceutical preparations of Atorvastatin.
Compound Description: This compound has been synthesized and characterized by X-ray crystallography, revealing its three-dimensional structure []. It exhibits definite herbicidal activity, indicating potential applications in agriculture.
Compound Description: This compound is an intermediate in the synthesis of insecticides and showcases the importance of fluorine-containing pyrazoles in agrochemistry [].
Compound Description: The crystal structure of this pyran derivative has been determined, providing valuable information about its molecular conformation and intermolecular interactions, including hydrogen bonding patterns [].
Compound Description: This compound is a terpyridine derivative with a 2-(trifluoromethyl)phenyl substituent. It acts as a versatile tridentate N-donor ligand in coordination chemistry [].
Compound Description: This benzamide derivative, containing two trifluoromethyl groups, displays an unusual case of concomitant dimorphism, where two distinct crystal forms exist simultaneously [].
Compound Description: The crystal structure of this phenanthroline-fused imidazole derivative has been determined, revealing details about its molecular conformation and intermolecular interactions, including hydrogen bonding and π-π stacking [].
Compound Description: This compound, a chalcone derivative, incorporates a 2-(trifluoromethyl)phenyl group and is considered a potential lead compound for developing biologically active molecules [].
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Compound Description: The crystal structure of this benzimidazole derivative has been reported, providing valuable information about its molecular geometry and packing arrangement, influenced by hydrogen bonding and other weak intermolecular forces [].
Compound Description: The crystal structure of this benzimidazole derivative, determined by X-ray crystallography, reveals details about its molecular conformation and the nature of intermolecular interactions, including hydrogen bonding and π-π stacking, influencing its solid-state packing [].
Compound Description: This compound is a potent and orally bioavailable KCNQ2 opener that overcomes the CYP3A4 metabolism-dependent inhibition observed with its predecessor [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.